4-Fluoro-2-mercaptobenzoic acid
Overview
Description
4-Fluoro-2-mercaptobenzoic acid: is an organic compound with the molecular formula C7H5FO2S It is characterized by the presence of a fluorine atom at the fourth position and a thiol group at the second position on the benzene ring
Scientific Research Applications
4-Fluoro-2-mercaptobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Future Directions
Mechanism of Action
Target of Action
4-Fluoro-2-mercaptobenzoic acid, similar to its analog 4-Mercaptobenzoic acid (4-MBA), is a probe molecule with thiol and carboxylic groups . These groups allow it to form self-assembled monolayers (SAMs) on the surface of various substrates . The primary targets of this compound are therefore the surfaces of these substrates, where it forms a monolayer and interacts with other molecules or ions present in the environment .
Mode of Action
The compound interacts with its targets through the formation of SAMs. This interaction is primarily due to the thiol group, which has a strong affinity for metal surfaces, and the carboxylic group, which can form hydrogen bonds with other molecules
Biochemical Pathways
It’s known that 4-mercaptobenzoic acid (4-mba), a similar compound, has been used in the development of surface-enhanced raman spectroscopy (sers) sensors . In this context, the compound may affect the optical properties of the substrate, leading to enhanced Raman signals .
Pharmacokinetics
Metabolism and excretion are likely minimal due to the compound’s stability .
Result of Action
The primary result of the action of this compound is the formation of SAMs on the surface of the target substrate. This can lead to changes in the optical properties of the substrate, which can be used for sensing applications
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the nature of the substrate, the presence of other molecules or ions in the environment, and the pH and temperature of the environment
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-mercaptobenzoic acid plays a crucial role in biochemical reactions due to its ability to form self-assembled monolayers (SAMs) on metal surfaces. This property makes it valuable in the development of surface-enhanced Raman spectroscopy (SERS) sensors . The compound interacts with enzymes, proteins, and other biomolecules through its thiol and carboxylic groups. These interactions are primarily characterized by the formation of covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a pH-sensitive reporter molecule in SERS-based intracellular pH measurements, which can provide insights into cellular metabolic states and disease conditions . The compound’s ability to modulate intracellular pH can affect various cellular processes, including enzyme activity and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, via its thiol group, leading to enzyme inhibition or activation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products may also have distinct biological effects that need to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form covalent bonds with proteins can also influence its distribution and activity within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-mercaptobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with thiourea, followed by hydrolysis. The reaction conditions typically include the use of a strong acid or base to facilitate the hydrolysis step .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of advanced catalytic processes to enhance yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Comparison with Similar Compounds
- 4-Chloro-2-mercaptobenzoic acid
- 4-Bromo-2-mercaptobenzoic acid
- 4-Iodo-2-mercaptobenzoic acid
Comparison: 4-Fluoro-2-mercaptobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. These differences can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
4-fluoro-2-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRNYBPPRDZSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508536 | |
Record name | 4-Fluoro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81223-43-0 | |
Record name | 4-Fluoro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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